S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C10H21NO3S2 It is a thiosulfate derivative, which means it contains a sulfur atom bonded to an oxygen atom and another sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions: S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or sulfones.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: The thiosulfate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfonates or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiosulfates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis. It can be employed in the preparation of other sulfur-containing compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound may be used to study the effects of thiosulfate derivatives on cellular processes. It can also serve as a model compound for investigating the behavior of sulfur-containing molecules in biological systems .
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors or additives in lubricants .
Wirkmechanismus
The mechanism of action of S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing ones .
Molecular Targets and Pathways:
Nucleophilic Attack: The thiosulfate group can attack electrophilic centers in proteins or other biomolecules, potentially altering their function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
S-2-(dimethylamino)ethyl thiosulfate: This compound has a similar structure but with dimethylamino groups instead of cyclohexylethyl groups.
S-2-((2-(2-thiazolylcarbamoyl)ethyl)amino)ethyl thiosulfate: Another similar compound with a thiazolylcarbamoyl group.
Uniqueness: S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate is unique due to the presence of the cyclohexylethyl group, which can impart different steric and electronic properties compared to other thiosulfate derivatives. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
21208-91-3 |
---|---|
Molekularformel |
C10H21NO3S2 |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2-(2-sulfosulfanylethylamino)ethylcyclohexane |
InChI |
InChI=1S/C10H21NO3S2/c12-16(13,14)15-9-8-11-7-6-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,12,13,14) |
InChI-Schlüssel |
NMMPIDXMVUTDMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.